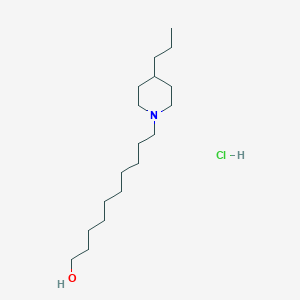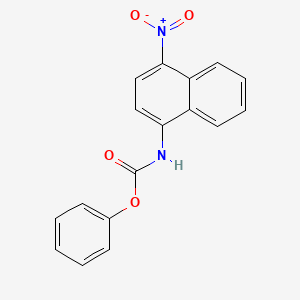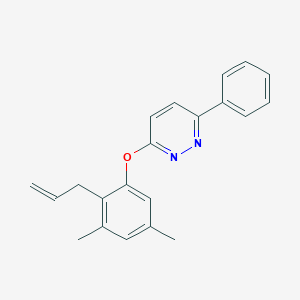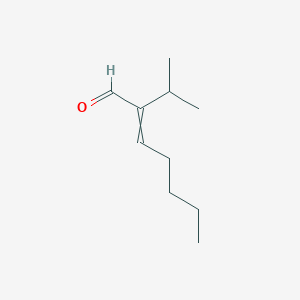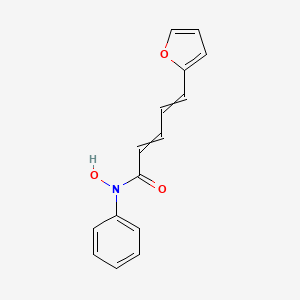![molecular formula C13H10O2S B14588061 (2-Phenylthieno[2,3-b]furan-5-yl)methanol CAS No. 61254-98-6](/img/structure/B14588061.png)
(2-Phenylthieno[2,3-b]furan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylthieno[2,3-b]furan-5-yl)methanol is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthieno[2,3-b]furan-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenylthieno[2,3-b]furan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl group or the thieno[2,3-b]furan core can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield (2-Phenylthieno[2,3-b]furan-5-yl)aldehyde or (2-Phenylthieno[2,3-b]furan-5-yl)carboxylic acid .
Wissenschaftliche Forschungsanwendungen
(2-Phenylthieno[2,3-b]furan-5-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Phenylthieno[2,3-b]furan-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Phenylthieno[2,3-b]furan-5-yl)methanol include:
(2-Phenylfuran-5-yl)methanol: Lacks the thieno ring, which may affect its chemical reactivity and biological activity.
(2-Phenylthieno[2,3-b]furan-5-yl)ethanol: Has an ethanol moiety instead of methanol, which may influence its solubility and reactivity.
(2-Phenylthieno[2,3-b]furan-5-yl)aldehyde: An oxidized form that may have different applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety.
Eigenschaften
CAS-Nummer |
61254-98-6 |
|---|---|
Molekularformel |
C13H10O2S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
(2-phenylthieno[2,3-b]furan-5-yl)methanol |
InChI |
InChI=1S/C13H10O2S/c14-8-11-6-10-7-12(15-13(10)16-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI-Schlüssel |
ZZZRVBYAKBQJQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


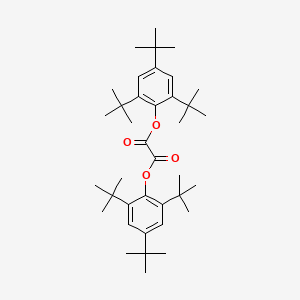


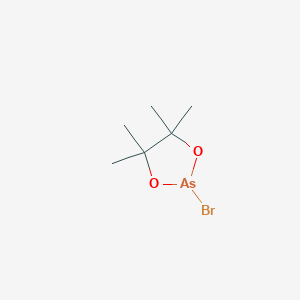

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
